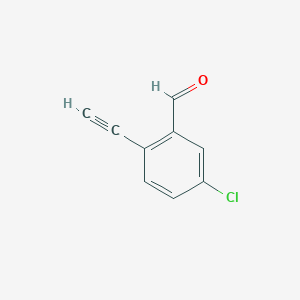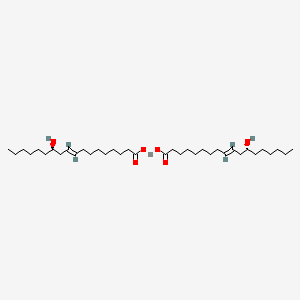
Fmoc-D-Dap(Ac)-OH
Overview
Description
Fmoc-D-Dap(Ac)-OH is a derivative of the amino acid diaminopropionic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetyl group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dap(Ac)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Fmoc group is introduced to protect the alpha-amino group, while the acetyl group is used to protect the side chain amino group. The synthesis can be carried out using standard solid-phase peptide synthesis techniques, where the amino acid is attached to a resin and the protecting groups are added sequentially .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of automated systems also allows for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dap(Ac)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Acetylation: Introduction of the acetyl group to protect the side chain amino group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include the desired peptides with the Fmoc and acetyl groups selectively removed or retained as needed for further synthesis steps .
Scientific Research Applications
Fmoc-D-Dap(Ac)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications, including materials science and nanotechnology
Mechanism of Action
The mechanism of action of Fmoc-D-Dap(Ac)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group similarly protects the side chain amino group. These protecting groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Dab(Ac)-OH: Similar structure but with a different side chain.
Fmoc-D-Orn(Ac)-OH: Another derivative with a different side chain.
Fmoc-Lys(Ac)-OH: Contains a lysine residue with an acetyl-protected side chain
Uniqueness
Fmoc-D-Dap(Ac)-OH is unique due to its specific combination of protecting groups and its ability to facilitate the synthesis of peptides with multiple functional groups. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2R)-3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKPVSGTKWJEN-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170328 | |
| Record name | D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313054-72-6 | |
| Record name | D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313054-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8100047.png)


![tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8100053.png)






